Hepatitis B Virus (HBV) Capsid Inhibitors: Research has shown that incorporating a morpholine-2-propionic acid moiety, structurally similar to 3-(3-Bromo-2-fluorophenyl)propanoic acid, at a specific position of a dihydropyrimidine core led to the development of compound HEC72702 []. This compound displayed potent anti-HBV activity, reduced hERG activity, decreased CYP enzyme induction, and improved pharmacokinetic properties, suggesting its potential as a therapeutic agent for chronic hepatitis B.
Potassium-Competitive Acid Blockers (P-CABs): While not directly derived from 3-(3-Bromo-2-fluorophenyl)propanoic acid, the development of the P-CAB TAK-438, a pyrrole derivative, highlights the significance of incorporating fluorine atoms and basic nitrogen-containing groups for enhanced drug properties [, , ]. This finding suggests that exploring analogous structural modifications on the 3-(3-Bromo-2-fluorophenyl)propanoic acid scaffold could lead to the discovery of novel P-CABs with improved potency and pharmacokinetic profiles for the treatment of acid-related diseases.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: